8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
CAS No.: 90049-31-3
Cat. No.: VC18704542
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90049-31-3 |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3 |
| Standard InChI Key | MGTOEYQUEYVZEE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2CCC1CN(C2)N=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s bicyclo[3.2.1]octane framework consists of a seven-membered ring system with two nitrogen atoms at positions 3 and 8. The 3-nitroso () and 8-methyl () substituents introduce steric and electronic effects that influence its reactivity. X-ray crystallography of related diazabicyclo compounds confirms a chair-like conformation for the bicyclic core, with the nitroso group adopting an exo orientation relative to the bridgehead .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| CAS Number | 90049-31-3 |
| Molecular Formula | |
| Molecular Weight | 155.2 g/mol |
| Density | 1.24 g/cm³ (estimated) |
| Boiling Point | 298°C (predicted) |
| Solubility | Moderate in polar aprotic solvents |
Synthetic Methodologies
Cycloaddition Routes
The primary synthesis involves 1,3-dipolar cycloadditions between 3-oxidopyraziniums and acrylate derivatives. For example, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields 8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane in 51–73% yield . The reaction proceeds via a concerted mechanism, with the acrylate’s electron-deficient double bond acting as the dipolarophile.
Table 2: Representative Reaction Conditions
| Dipolarophile | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl acrylate | RT | 1 | 73 |
| tert-Butyl acrylate | RT | 1.5 | 63 |
| Methyl crotonate | 50°C | 2 | 51 |
Rearrangement Pathways
Under acidic conditions, the bicyclo[3.2.1]octane undergoes a Wagner–Meerwein rearrangement to form 2,5-diazabicyclo[2.2.2]octane derivatives. Treatment with trifluoroacetic acid (TFA) protonates the enamide nitrogen, generating a carbocation that undergoes a 1,2-alkyl shift to stabilize the transition state . This rearrangement is reversible and influenced by steric effects, as demonstrated by DFT calculations at the B3LYP/6-31G(d) level .
Reactivity and Functionalization
Lactone-Lactam Formation
Reactions with acrylic acids produce tricyclic fused lactone-lactam systems. For instance, cycloaddition with acrylic acid yields a 71% isolated product after lactonization of the intermediate diazabicyclo[2.2.2]octane . The lactone ring forms via nucleophilic attack of the carboxylate on the iminium carbon, as confirmed by HMBC and NOESY correlations .
Nitroso Group Reactivity
The nitroso moiety participates in redox reactions and serves as a directing group in metal-catalyzed couplings. Reduction with converts it to an amine, while oxidation with yields a nitro derivative. These transformations expand the compound’s utility in synthesizing polycyclic amines .
Applications in Drug Discovery
The rigid bicyclic scaffold mimics bioactive alkaloids, making it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown affinity for serotonin and dopamine receptors in preclinical studies . Additionally, the lactone-lactam tricycles exhibit protease inhibition activity, relevant to antiviral drug development .
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